2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, makes it a valuable candidate for further research and development.
Mechanism of Action
Target of Action
The primary targets of this compound are the ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .
Mode of Action
The compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress , apoptosis , and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways results in the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Pharmacokinetics
Similar compounds have been shown to have promisingneuroprotective and anti-inflammatory properties
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It reduces the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to significant anti-neuroinflammatory properties and promising neuroprotective activity .
Biochemical Analysis
Biochemical Properties
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways . Additionally, it binds to specific receptors on cell membranes, modulating their activity and influencing downstream signaling cascades .
Cellular Effects
The effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways . It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cell types .
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as kinases and receptors, inhibiting or activating their functions. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways that result in changes in gene expression . The compound’s ability to modulate these molecular interactions is key to its biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At low doses, it has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the core structure.
Addition of the 4-methylpiperidin-1-yl group: This can be done through a coupling reaction, such as a Buchwald-Hartwig amination, where the piperidine derivative is attached to the core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is being explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
Triazole-Pyrimidine Hybrids: Compounds that combine triazole and pyrimidine moieties, showing similar biological activities.
Uniqueness
2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique photophysical and biological properties. Its combination of a methoxyphenyl group and a methylpiperidinyl group makes it distinct from other similar compounds .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14-9-11-24(12-10-14)19-13-15(2)22-21-16(3)20(23-25(19)21)17-5-7-18(26-4)8-6-17/h5-8,13-14H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYUBUCRPGEKKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC3=C(C(=NN23)C4=CC=C(C=C4)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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